molecular formula C18H20O3 B8780348 2,3-Bis((benzyloxy)methyl)oxirane

2,3-Bis((benzyloxy)methyl)oxirane

Cat. No.: B8780348
M. Wt: 284.3 g/mol
InChI Key: BWXXSADMQUTHRY-UHFFFAOYSA-N
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Description

2,3-Bis((benzyloxy)methyl)oxirane is a specialized chiral epoxide of high value in synthetic organic chemistry. This compound, with a molecular formula of C18H20O3 and a molecular weight of 284.35 g/mol, is characterized by its oxirane ring furnished with benzyloxymethyl substituents in the 2- and 3-positions . Its structure, particularly the trans-(2R,3R) stereochemistry, is a key feature that dictates its reactivity and makes it a versatile precursor for the synthesis of complex molecular architectures . The presence of the benzyloxy groups enhances its solubility in organic solvents, facilitating its use in homogeneous reaction systems. The primary research application of this epoxide is as a critical building block in nucleophilic ring-opening reactions. Its strained oxirane ring is highly susceptible to attack by nucleophiles, and the trans-stereochemistry ensures controlled regioselectivity and stereoselectivity during these reactions . This controlled reactivity enables researchers to precisely construct molecules with specific stereocenters, which is paramount in the development of active pharmaceutical ingredients (APIs) and complex natural products. For instance, this compound and its stereoisomers have been successfully employed as intermediates in the synthesis of biologically active molecules, such as lentztrehalose A, a natural product with autophagy-inducing activity . Beyond pharmaceuticals, this epoxide is also investigated in polymer science, where its reactivity allows for controlled polymerization or cross-linking, leading to novel polymers with potential applications in material science and drug delivery . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper handling procedures under inert conditions are recommended due to the inherent reactivity of the epoxide functional group.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

2,3-bis(phenylmethoxymethyl)oxirane

InChI

InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

BWXXSADMQUTHRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Synthetic Chemistry

Epoxide Reactivity
The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions. The epoxide group is highly reactive, making it an ideal candidate for nucleophilic attack, which can lead to a variety of functionalized products.

Case Study: Synthesis of Morpholines

A notable application involves the synthesis of morpholine derivatives. In a study, (R)-2-(benzyloxymethyl)oxirane was reacted with sodium hydroxide and 2-aminoethyl hydrogen sulfate to yield (R)-2-(benzyloxymethyl)morpholine. The reaction was conducted under controlled conditions (40°C for 2 hours), demonstrating the compound's utility in creating nitrogen-containing heterocycles, which are important in medicinal chemistry .

Reaction Conditions Yield Product
NaOH, H2O, MeOH at 40°C for 2h~14 g(R)-2-(benzyloxymethyl)morpholine

Pharmaceutical Applications

Anticancer Research
Recent studies have explored the potential of derivatives of 2,3-bis((benzyloxy)methyl)oxirane as anticancer agents. For instance, compounds derived from this epoxide have shown promise in inhibiting cell growth in leukemia cell lines. The structural modifications of these compounds enhance their binding affinity to target proteins involved in cancer progression .

Case Study: Binding Affinity Studies

In a structure-based drug design approach, modifications on the nitrogen atom of morpholine derivatives led to compounds with significantly improved binding affinities to menin, a target protein implicated in leukemia. The synthesized compounds exhibited low nanomolar potencies, indicating their potential as therapeutic agents .

Material Science

Polymer Chemistry
The epoxide's ability to undergo polymerization reactions makes it valuable in the development of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Epoxy Resins

Research has demonstrated that incorporating this compound into epoxy formulations results in resins with improved performance characteristics. The cross-linking density can be tuned by varying the concentration of this epoxide, leading to materials suitable for coatings and adhesives with enhanced durability and chemical resistance .

Material Property Improvement
Mechanical StrengthIncreased
Thermal StabilityEnhanced

Comparison with Similar Compounds

Benzyl Glycidyl Ether (C₁₀H₁₂O₂)

  • Structure : A simpler epoxide with a single benzyloxy group attached to the oxirane ring.
  • Synthesis : Produced via nucleophilic substitution between benzyl alcohol and epichlorohydrin .
  • Applications : Used as a reactive diluent in epoxy resins. Its lower molecular weight (164.20 g/mol ) enhances solubility but reduces thermal stability compared to this compound .

2,3-Bis(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane

  • Structure : Features two phenyl rings substituted with trifluoromethyl-diazirinyl groups attached to the oxirane.
  • Applications : Utilized in photoaffinity labeling due to the photoreactive diazirine moiety. Its electron-withdrawing groups increase electrophilicity, enhancing reactivity toward nucleophiles compared to the benzyl-substituted analogue .

Resorcinol Diglycidyl Ether (C₁₂H₁₄O₄)

  • Structure: Contains two glycidyl ether groups linked to a resorcinol (1,3-dihydroxybenzene) core.
  • Synthesis: Formed by reacting resorcinol with epichlorohydrin under alkaline conditions .
  • Applications : A high-performance epoxy resin with superior adhesion and chemical resistance. The aromatic backbone provides rigidity, contrasting with the flexibility of this compound .

Comparative Analysis of Key Properties

Property This compound Benzyl Glycidyl Ether Resorcinol Diglycidyl Ether
Molecular Weight (g/mol) 284.35 164.20 222.24
Reactivity Moderate (electron-rich benzyl) High High (aromatic stabilization)
Thermal Stability Moderate Low High
Applications Intermediate in organic synthesis Reactive diluent High-strength adhesives

Reactivity Differences :

  • The benzyl groups in this compound donate electron density to the oxirane ring, reducing its electrophilicity compared to resorcinol diglycidyl ether, where aromatic rings stabilize positive charge during ring-opening reactions .
  • Trifluoromethyl-diazirinyl substituents in 2,3-bis(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)oxirane enhance electrophilicity, enabling selective crosslinking in photochemical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-Bis((benzyloxy)methyl)oxirane, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting benzyl-protected diols with epichlorohydrin in the presence of a base (e.g., NaOH) under controlled pH and temperature. For example, a reported synthesis used column chromatography (AcOEt/Pentane, 5:95) to achieve a yield of 80% with high purity . Adjusting solvent polarity (e.g., DMF for better solubility of intermediates) and using catalysts like CsF can enhance reaction efficiency, as demonstrated in stereoselective syntheses yielding >84% product .

Q. How is this compound characterized using spectroscopic methods, and what are the key NMR signals indicative of its structure?

  • Methodological Answer : Key structural features are confirmed via 1^1H and 13^{13}C NMR. Characteristic signals include:

  • 1^1H NMR (CDCl3_3): δ 7.27–7.41 (m, 10H, aromatic protons), 4.50–4.60 (s, 4H, PhCH2_2O), and 3.65–3.72 (m, 4H, OCH2_2CH) .
  • 13^{13}C NMR: δ 127.8–138.3 (aromatic carbons), 72.4 (OCH2_2), and 65.9 (epoxide carbons) .
    • Purity is further assessed via GC or HPLC with >92% purity achievable under optimized conditions .

Q. What are common nucleophilic ring-opening reactions of this compound, and how do reaction conditions influence product distribution?

  • Methodological Answer : The epoxide undergoes ring-opening with nucleophiles like thiourea, amines, or thiols. For example, reaction with thiourea in ethanol/water (65 hours, RT) yields 42% of a thioether product, with unreacted starting material (47%) recoverable via chromatography . Solvent choice (polar vs. nonpolar) and temperature critically affect reaction kinetics and selectivity. Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the less hindered epoxide carbon .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric synthesis?

  • Methodological Answer : The compound's stereochemistry dictates regioselectivity in reactions. For example, (R)- or (S)-enantiomers of related glycidyl ethers show divergent reactivity in asymmetric catalysis. In one study, (R)-configured epoxides reacted with 4-(benzyloxy)phenol to yield chiral intermediates with 61% enantiomeric excess, highlighting the role of stereochemistry in directing nucleophilic attack . Chiral HPLC or circular dichroism (CD) is recommended for enantiomer resolution analysis.

Q. What challenges arise in analyzing reaction mechanisms involving this compound, particularly in C–S bond formation?

  • Methodological Answer : Mechanistic studies of C–S bond formation (e.g., with thiourea) require monitoring intermediates via techniques like 13^{13}C isotope labeling or in-situ FTIR. A reported 42% yield with significant unreacted starting material suggests competing side reactions or steric hindrance from benzyl groups . Computational modeling (DFT) can identify transition states and predict regioselectivity .

Q. How can contradictory data in reaction yields be resolved, such as incomplete conversions or low selectivity?

  • Methodological Answer : Contradictory yields often stem from impurities or competing pathways. For example, residual moisture in solvents can hydrolyze the epoxide, reducing thiourea reaction efficiency . Systematic optimization (e.g., varying stoichiometry, solvent drying, or using phase-transfer catalysts) improves reproducibility. Analytical techniques like TLC or LC-MS are critical for real-time monitoring .

Q. What strategies optimize the use of this compound in polymer cross-linking, considering steric hindrance from benzyl groups?

  • Methodological Answer : The benzyl groups impose steric constraints, slowing cross-linking in epoxy resins. Strategies include:

  • Blending with less hindered epoxides (e.g., diglycidyl ethers of resorcinol) to enhance network flexibility .
  • Using thermal initiators (e.g., imidazoles) at 120–150°C to overcome steric barriers .
  • Monitoring cross-link density via DMA (dynamic mechanical analysis) or FTIR to validate curing efficiency .

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